![molecular formula C23H26FN3O3S B2734234 N-[4-[2-(cyclohexanecarbonyl)-3-(2-fluorophenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide CAS No. 851717-97-0](/img/structure/B2734234.png)
N-[4-[2-(cyclohexanecarbonyl)-3-(2-fluorophenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-[2-(cyclohexanecarbonyl)-3-(2-fluorophenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide is a useful research compound. Its molecular formula is C23H26FN3O3S and its molecular weight is 443.54. The purity is usually 95%.
BenchChem offers high-quality N-[4-[2-(cyclohexanecarbonyl)-3-(2-fluorophenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[4-[2-(cyclohexanecarbonyl)-3-(2-fluorophenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Conformations and Self-association in Solution
The structural investigation of similar sulfonamide derivatives, such as trifluoro-N-(3-formylcyclohept-2-en-1-yl)methanesulfonamide, demonstrates their ability to form cyclic dimers and chain associates via hydrogen bonding in solution and crystal states, respectively. These findings, derived from IR spectroscopy and quantum chemical methods, highlight the compound's potential for forming structured molecular assemblies, which could be relevant for designing drug delivery systems or molecular sensors (Sterkhova, Moskalik, & Shainyan, 2014).
Catalytic Behaviour in Chemical Synthesis
Compounds with the bis(pyrazol-1-yl)methane moiety have shown promising catalytic behaviors in the transfer hydrogenation of ketones. Research involving ruthenium complexes with substituted bis(pyrazolyl)methane ligands indicates the potential of such structures in facilitating chemical transformations, which could be applied to the synthesis of pharmaceuticals and fine chemicals (Carrión et al., 2007).
Indole Ring Construction and Tandem Cyclization Reactions
The efficient cyclization of N-methanesulfonyl or N-ethoxycarbonyl derivatives into indoles catalyzed by copper salts, as seen in compounds with related functional groups, underscores the importance of such chemical processes in constructing complex organic frameworks. This approach has significant implications for synthesizing heterocyclic compounds, which are prevalent in many biologically active molecules (Hiroya et al., 2002).
Supramolecular Assembly and Crystal Structure Analysis
The study of nimesulidetriazole derivatives, similar in functional group arrangement to the compound , provides insights into the role of substitution patterns on supramolecular assembly. Through X-ray powder diffraction and DFT optimized geometries, researchers can understand the intermolecular interactions and hydrogen bonding patterns that influence the structural integrity and functionality of pharmaceutical compounds (Dey et al., 2015).
Catalytic Asymmetric Synthesis and Fluorine Chemistry
The synthesis of 1,3-azole derivatives from 2-aminocyclohexanecarboxylic acid introduces a new class of ligands for metal-mediated catalytic asymmetric synthesis. The specific example of N-[2-(4-Isopropyl-4,5-dihydrooxazol-2-yl)cyclohexyl]methanesulfonamide demonstrates its suitability for alkylzinc additions to aldehydes, emphasizing the compound's potential in enantioselective synthesis and fluorine chemistry, which are crucial for developing new pharmaceuticals and agrochemicals (Wipf & Wang, 2002).
Propiedades
IUPAC Name |
N-[4-[2-(cyclohexanecarbonyl)-3-(2-fluorophenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26FN3O3S/c1-31(29,30)26-18-13-11-16(12-14-18)21-15-22(19-9-5-6-10-20(19)24)27(25-21)23(28)17-7-3-2-4-8-17/h5-6,9-14,17,22,26H,2-4,7-8,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOZBZVDDEGXDIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CC=C3F)C(=O)C4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-[2-(cyclohexanecarbonyl)-3-(2-fluorophenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

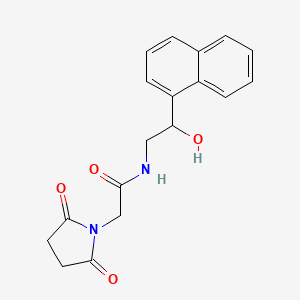
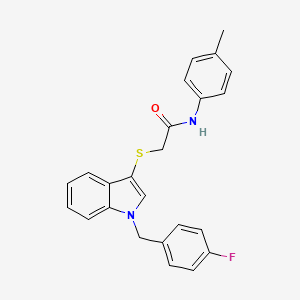

![N-(5-oxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pentanamide](/img/structure/B2734160.png)
![2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N,N-diethylacetamide](/img/structure/B2734161.png)
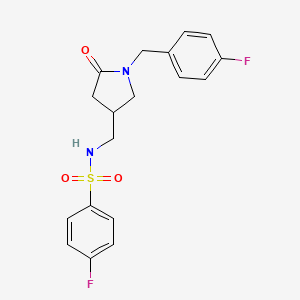
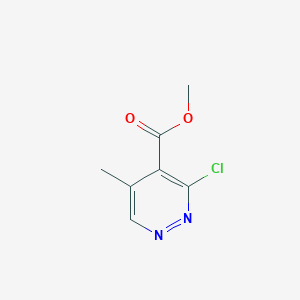
![ethyl 6-acetyl-2-[(4-tert-butylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2734165.png)
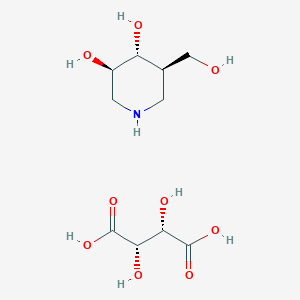


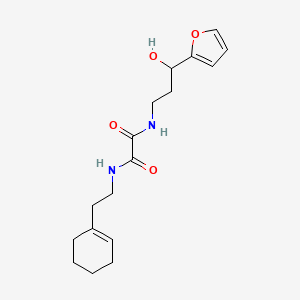
![N-(4-chlorophenyl)-N'-{2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]ethyl}urea](/img/structure/B2734172.png)
![3-(4-Ethoxyphenyl)-5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]triazol-4-amine](/img/structure/B2734173.png)